Triphenyl silane

Vue d'ensemble

Description

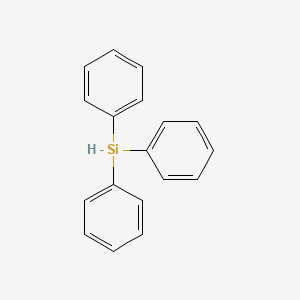

Triphenyl silane, also known as silane, triphenyl-, is an organosilicon compound with the chemical formula C18H16Si. It is a white crystalline solid that is soluble in most organic solvents. This compound is notable for its use in organic synthesis, particularly in the preparation of triphenylsilyl ethers, which serve as alcohol-protecting groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triphenyl silane can be synthesized through the reduction of phenylsilane (C6H5SiH3) using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent unwanted side reactions. The overall reaction equation is: [ 3 \text{C}_6\text{H}_5\text{SiH}3 + 2 \text{LiAlH}4 \rightarrow \text{C}{18}\text{H}{16}\text{Si} + 2 \text{LiH} + 2 \text{AlH}_3 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product .

Types of Reactions:

Reduction: this compound is used as a reducing agent in various organic reactions. It is particularly effective in the reduction of organic halides and enones to ketones.

Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids to form various oxidation products.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, producing enolsilanes.

Hydrolysis: this compound undergoes hydrolysis in the presence of ruthenium complexes to produce silanols.

Common Reagents and Conditions:

Catalytic Hydrogen Deuterium Exchange: Catalyzed by N-heterocyclic carbene-Ir(III) complexes.

Oxidation: Catalyzed by carbon nanotube-gold nanohybrids.

Hydrosilylation: Catalyzed by various metal complexes, including ruthenium.

Major Products:

Reduction: Ketones and deoxy sugars.

Oxidation: Various oxidized silanes.

Hydrosilylation: Enolsilanes.

Hydrolysis: Silanols.

Applications De Recherche Scientifique

Triphenylsilane (Ph3SiH) is a versatile organosilicon compound with a wide range of applications in chemical synthesis, materials science, and catalysis. Its unique reactivity, coupled with the stability of the triphenylsilyl group, makes it a valuable reagent for various transformations.

Applications in Chemical Synthesis

Reducing Agent: Triphenylsilane is used as a reducing agent for a variety of functional groups . It is particularly useful in deoxygenation reactions of esters, xanthates, and perhaloalkanes in the presence of a radical initiator at elevated temperatures .

Hydrosilylation Reactions: Triphenylsilane is employed in transition metal-mediated hydrosilylation of alkenes, alkynes, and carbonyls . It has been found to be unique among other silanes in certain functional group transformations .

Silylformylation of Alkynals: Triphenylsilane participates in the syn-selective silylformylation of alkynals when treated with Rh(acac)(CO)2 under a carbon monoxide atmosphere . It has been proven to be a more efficient silane compared to Et3SiH, although longer reaction times are required .

Multiple Bond Reductions: Imines bearing aryl substitution on C and N can be reduced using Ph3SiH and MoO2Cl2, with best results obtained when electron-withdrawing substituents are present on the aryl rings .

Alkene Hydrogenations: Olefins can be saturated using Zr catalysts in the presence of Ph3SiH, resulting in both reduction and dehydrogenative silylation . Ru carbene complexes also afford the reduced product in the presence of Ph3SiH .

Silylation via Benzylic C–H Activation: Triphenylsilane is used in nitrogen atom-directed activation of benzylic sp3 C–H bonds, employing catalytic Ru3(CO)12 and norbornene as a hydrogen acceptor .

Synthesis of Silanols: Triphenylsilane can be transformed into silanols via a photoinduced reaction under visible light conditions, offering a practical protocol for synthesizing diversely functionalized organosilanols .

Synthesis of Spirobifluorenyl Derivatives: Triphenylsilane is used in the synthesis of spirobifluorenyl derivatives substituted with triphenylsilyl groups, which are valuable in materials science .

Applications in Polymer Chemistry

Hyper-Cross-Linked Polymers: Triphenylsilane is used in the synthesis of hyper-cross-linked polymer networks through a one-step Friedel–Crafts reaction with formaldehyde dimethyl acetal . These polymers exhibit increased surface areas and can be used for hydrogen storage and water treatment .

Applications as Silane Coupling Agents

Triphenylsilane derivatives are used as silane coupling agents, which can form a durable bond between organic and inorganic materials . These agents provide the resulting compounds or materials with various properties, such as water and heat resistance and adhesiveness, without negatively affecting the original properties of either the organic or the inorganic materials . Silane coupling agents are used in paints, coatings, adhesives, semiconductor sealants, and tires .

Other Applications

Thermal Stability Studies: Triphenylsilane has been used in studies of the thermal stability of silanes .

Crystallography: Triphenylsilane derivatives, such as iodo(triphenyl)silane, have been studied for their molecular structures and crystallographic properties .

Deoxygenations

Deoxygenations using Ph3SiH and a radical initiator (DTBP) have been shown to proceed for esters, xanthates, and perhaloalkanes at elevated temperatures (∼140 °C) in moderate yields . DTBP-initiated deoxygenations of N-phenylthioxocarbamate-derived aliphatic alcohols can be achieved using Ph3SiH .

Radical Chain Hydrosilylations

Thiols such as tert-dodecanethiol can catalyze the radical-chain addition of Ph3SiH to terminal alkenes when initiated by di-tert-butyl hyponitrite (TBHN) . Slow catalyst addition is necessary to afford the product in good yield with Ph3SiH .

Silylformylation of Alkynals

Silylformylation of alkynals with Ph3SiH proceeds in a syn-selective fashion upon treatment with Rh(acac)(CO)2 under 10 atm of CO . Ph3SiH has proven to be a more efficient silane as compared with Et3SiH, although longer reaction times are required .

Cyclizations

Lewis acid-catalyzed cyclizations of epoxy ketones with Ph3SiH may afford cyclic ketals and substituted cycloalkanols .

Photoinduced Hydrosilylation

Photoinduced hydrosilylation using benzophenone promotes the addition reaction of olefin on different substrates .

Photoinduced Synthesis of Silanols

A general and practical protocol for the synthesis of diversely functionalized organosilanols has been established using photochemical energy .

Data Table

| Application | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|

| Deoxygenations | DTBP, 140 °C | Moderate | Effective for esters, xanthates, and perhaloalkanes |

| Radical Chain Hydrosilylations | tert-dodecanethiol, TBHN | Good | Catalytic addition to terminal alkenes |

| Silylformylation of Alkynals | Rh(acac)(CO)2, CO (10 atm) | 89% | Syn-selective, more efficient than Et3SiH |

| Multiple Bond Reductions | MoO2Cl2, THF, reflux | 97% | Effective for imines with electron-withdrawing substituents |

| Alkene Hydrogenations | Cp2ZrCl2/BuLi, 70 °C | 100% | Reduction and dehydrogenative silylation |

| Silylation via Benzylic C–H Activation | Ru3(CO)12, norbornene | 59% | Nitrogen atom-directed activation |

| Hyper-Cross-Linked Polymers | Friedel–Crafts reaction with formaldehyde dimethyl acetal | N/A | High surface area, hydrogen storage, water treatment |

| Photoinduced Synthesis of Silanols | Visible light, O2 atmosphere, H2O | Varies | General protocol for diversely functionalized organosilanols |

Mécanisme D'action

The mechanism of action of triphenyl silane involves its ability to donate hydrogen atoms in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property is exploited in various catalytic processes, including hydrosilylation and hydrogen deuterium exchange reactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

Comparaison Avec Des Composés Similaires

- Phenylsilane (C6H5SiH3)

- Triethylsilane (C6H5SiH3)

- Diphenylsilane (C12H10SiH2)

- Dimethylphenylsilane (C8H12Si)

- Triisopropylsilane (C9H21Si)

Comparison: Triphenyl silane is unique due to its three phenyl groups attached to the silicon atom, which provides greater stability and reactivity compared to other silanes. For example, it is more stable towards acidic hydrolysis than trimethylsilyl (TMS) groups and shows better selectivity in reduction reactions compared to trialkylsilanes .

Activité Biologique

Triphenylsilane (Ph₃SiH) is a silane compound that has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and biological activities. This article explores the biological activity of triphenylsilane, highlighting its applications, mechanisms of action, and relevant case studies.

Triphenylsilane is characterized by its three phenyl groups attached to a silicon atom. Its molecular formula is C₁₈H₁₈Si, and it is often used as a reducing agent in various organic reactions. The presence of silicon imparts distinct reactivity compared to carbon-based compounds, making triphenylsilane a valuable reagent in synthetic chemistry.

The biological activity of triphenylsilane can be attributed to its ability to participate in radical reactions and hydrosilylation processes. It acts as a reducing agent, facilitating the reduction of various functional groups, including carbonyls and alkenes. This reactivity is crucial for its applications in medicinal chemistry and materials science.

- Radical Reactions : Triphenylsilane is known for its role in radical-based reactions, where it can generate reactive radicals that participate in further chemical transformations. For instance, it has been used effectively in the reduction of esters and ketones under radical conditions .

- Hydrosilylation : The compound is also utilized in hydrosilylation reactions, where it adds across double bonds to form silanes. This process is essential in creating siloxane polymers and other silicon-containing materials .

1. Antitumor Activity

Recent studies have indicated that triphenylsilane derivatives exhibit antitumor properties. For example, a study demonstrated that specific triphenylsilane compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms . The ability of these compounds to generate reactive oxygen species (ROS) plays a pivotal role in their cytotoxic effects.

2. Antimicrobial Properties

Triphenylsilane has also been investigated for its antimicrobial activity. Research showed that certain derivatives could inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals and materials with antimicrobial coatings .

Comparative Biological Activity

The biological activity of triphenylsilane can be compared with other silanes and organic compounds based on their effectiveness as reducing agents or their biological effects.

| Compound | Type | Biological Activity | Reference |

|---|---|---|---|

| Triphenylsilane | Silane | Antitumor, Antimicrobial | |

| Dimethylsiloxane | Siloxane | Low biological activity | |

| Trimethylsilane | Silane | Moderate reducing agent |

Medicinal Chemistry

Triphenylsilane's role as a reducing agent has made it integral in synthesizing pharmaceutical intermediates. Its stability under acidic conditions allows for the preparation of silyl ethers, which are crucial for protecting alcohol functionalities during multi-step synthesis .

Material Science

In material science, triphenylsilane is utilized to enhance the properties of polymers and coatings. Its incorporation into polymer matrices improves thermal stability and mechanical properties due to the unique characteristics imparted by silicon .

Analyse Des Réactions Chimiques

Deoxygenation Reactions

Triphenylsilane efficiently deoxygenates esters, xanthates, and polychloroalkanes under radical-initiated conditions:

-

Esters to alkanes : Ph₃SiH with di-tert-butyl peroxide (DTBP) at 125°C converts esters to hydrocarbons (90% yield) .

-

N-Phenylthioxocarbamates : Deoxygenation proceeds via radical intermediates (AIBN initiator) to yield alkanes (93% yield) .

-

Decarbonylative reductions : Ru₃(CO)₁₂ catalyzes the conversion of 2-pyridylmethyl esters to alkanes (67% yield) .

Mechanistic Insight : Radical chain mechanisms involve hydrogen abstraction by silane-derived radicals, leading to C–O bond cleavage .

Hydrosilylation of Alkenes and Alkynes

Ph₃SiH adds across unsaturated bonds with regioselectivity influenced by catalysts:

Alkenes

Alkynes

-

Copper/Nickel Catalysis : Anti-Markovnikov hydroalkylation of terminal alkynes with alkyl iodides yields E-alkenes (90% selectivity) .

-

Photoredox Catalysis : Hydrotrifluoromethylation of styrenes avoids polymerization (TFSP reagent) .

Transition Metal-Catalyzed Reductions

Ph₃SiH serves as a hydrogen donor in metal-mediated reductions:

-

Imine Reduction : MoO₂Cl₂ catalyzes the reduction of aryl-substituted imines to amines (97% yield) .

-

Olefin Hydrogenation : Zr catalysts (Cp₂ZrCl₂/BuLi) saturate alkenes (50% yield) without dehydrogenative silylation .

-

Carbonyl Reduction : Rhodium complexes enable ketone-to-alkane conversions (Ru₃(CO)₁₂, 55% yield) .

Radical-Mediated Reactions

Ph₃SiH participates in radical chain reactions stabilized by phenyl groups:

-

Hydrogen Abstraction : Benzophenone-sensitized reactions generate silyl radicals (ΔG = −64.7 kJ/mol) .

-

Reductive Carboxyalkylation : Chiral thiol catalysts induce enantioselective additions (76% ee) .

Kinetic Data :

| Silane | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Ph₃SiH | 3.1 × 10⁷ | 70.1 |

| Ph₂MeSiH | 2.7 × 10⁷ | 68.5 |

Organometallic Reactions and Kinetics

Ph₃SiH reacts with organolithium reagents to form silyl-lithium intermediates:

-

9-Phenylfluorene Reaction :

Kinetic Parameters :

Silane k (M⁻¹s⁻¹) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) Ph₃SiLi 10.2 4.5 −34.9 Ph₂MeSiLi 27.0 4.0 −34.8

Thermal Decomposition and Stability

Ph₃SiH undergoes bimolecular redistribution at elevated temperatures:

-

Mechanism :

-

Kinetics :

Parameter Value Activation Energy 70.1 kcal/mol Frequency Factor 10¹⁴.⁶ L/mol·min Half-life (200°C) 15 min

Propriétés

IUPAC Name |

triphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQNYQDSIDKVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-25-3 | |

| Record name | Triphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.